molecular formula C7H11BrN2 B1522839 4-bromo-1-(butan-2-yl)-1H-pyrazole CAS No. 1179304-86-9

4-bromo-1-(butan-2-yl)-1H-pyrazole

Cat. No. B1522839
CAS RN: 1179304-86-9
M. Wt: 203.08 g/mol
InChI Key: QBGURVIJWFJGNZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(butan-2-yl)-1H-pyrazole, or 4-Bromo-1-butylpyrazole, is a heterocyclic compound with a pyrazole ring and a bromo substituent. It is a white crystalline solid that is soluble in water. This compound has been studied extensively due to its potential applications in the fields of organic chemistry, biochemistry, and medicine. In

Scientific Research Applications

Coordination Chemistry and Network Formation

“4-bromo-1-(butan-2-yl)-1H-pyrazole” can play a crucial role in the formation of coordination networks. These networks are formed between metal nodes and organic linkers, where the pyrazole acts as a ligand that coordinates with metals to form two-dimensional networks. Such networks are essential for creating coordination polymers with potential applications in catalysis, gas storage, and separation technologies .

Structural Perturbation in Coordination Polymers

The introduction of substituents like “4-bromo-1-(butan-2-yl)-1H-pyrazole” into coordination polymers can lead to significant structural perturbations. This can affect the physical properties of the material, such as porosity, which is vital for applications like gas adsorption and separation .

Crystal Engineering

In crystal engineering, “4-bromo-1-(butan-2-yl)-1H-pyrazole” can be used to influence the packing interactions within a crystal lattice. By modifying the substituents, researchers can control the non-covalent interactions, which is crucial for designing materials with specific crystallographic properties .

Solvent Accommodation and Removal

The structural framework formed by “4-bromo-1-(butan-2-yl)-1H-pyrazole” can accommodate solvent molecules within its lattice. This property is particularly useful for creating materials that can capture and release solvents, which has implications for purification processes and solvent recovery systems .

Enantiomeric Resolution

“4-bromo-1-(butan-2-yl)-1H-pyrazole” can be involved in the synthesis of compounds that require enantiomeric resolution. The ability to isolate enantiomers is crucial for the pharmaceutical industry, where the chirality of a drug can significantly impact its efficacy and safety .

By-product Characterization

During the synthesis of complex organic molecules, “4-bromo-1-(butan-2-yl)-1H-pyrazole” can appear as a by-product. Understanding the structure and properties of such by-products is essential for optimizing synthesis routes and improving yield .

properties

IUPAC Name

4-bromo-1-butan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGURVIJWFJGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283449
Record name 4-Bromo-1-(1-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(butan-2-yl)-1H-pyrazole

CAS RN

1179304-86-9
Record name 4-Bromo-1-(1-methylpropyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1179304-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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